Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate
CAS No.:
Cat. No.: VC13520981
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3/t6-,7+,8? |
| Standard InChI Key | WMZCFOIZQHYOKP-DHBOJHSNSA-N |
| Isomeric SMILES | COC(=O)C1C[C@H]2CC[C@@H](C1)C2=O |
| SMILES | COC(=O)C1CC2CCC(C1)C2=O |
| Canonical SMILES | COC(=O)C1CC2CCC(C1)C2=O |
Introduction
Synonyms
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is known by several synonyms, including:
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Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
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SCHEMBL15106250
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MFCD09837132
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PB39443 / PB43972
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EN300-111178
These alternative names are often used in different chemical databases and commercial catalogs.
Organic Building Block
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is primarily utilized as an organic building block in chemical synthesis due to its bicyclic structure and functional groups (ketone and ester). It serves as a precursor for the development of more complex molecules in pharmaceutical and material sciences.
Pharmaceutical Relevance
While no direct therapeutic applications have been identified for this compound itself, structurally similar bicyclic compounds are often explored for their potential in drug discovery, particularly in designing enzyme inhibitors or ligands for specific biological targets.
Synthesis and Characterization
The synthesis of methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate typically involves:
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Cyclization Reactions: Starting from simpler precursors like cyclopentanes or cyclohexanes, the bicyclic framework is constructed.
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Functional Group Introduction: The ketone group at position 8 and the ester group at position 3 are introduced through controlled oxidation and esterification reactions.
Characterization Techniques
The compound is characterized using standard analytical methods:
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NMR Spectroscopy (¹H and ¹³C): Confirms the structure by identifying chemical shifts corresponding to the bicyclic system.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups like ketones (C=O) and esters (C-O-C).
Safety Information
| Category | Details |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas), P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes, rinse cautiously with water for several minutes) |
| Storage Conditions | Store at room temperature in a well-sealed container to prevent degradation |
Due to its reactivity, particularly from the ketone group, proper handling procedures should be followed to minimize exposure risks.
Commercial Availability
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate is commercially available from various suppliers specializing in high-purity organic chemicals:
| Supplier | Purity | Packaging Options | Price Range |
|---|---|---|---|
| Aladdin Scientific | ≥97% | 100 mg or 1 gram | $271–$2,038 |
| Sigma-Aldrich | ≥97% | Customizable sizes | Contact vendor |
Prices vary depending on quantity and supplier.
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